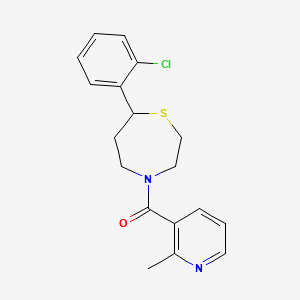

![molecular formula C23H26N4O3S B2403164 (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide CAS No. 476279-71-7](/img/structure/B2403164.png)

(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

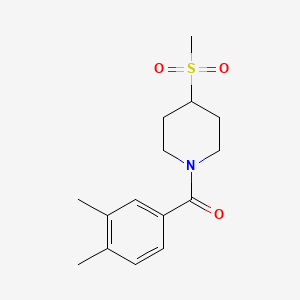

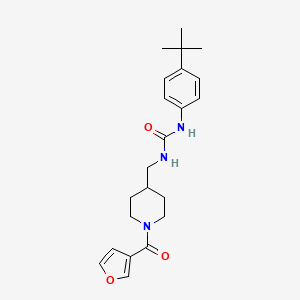

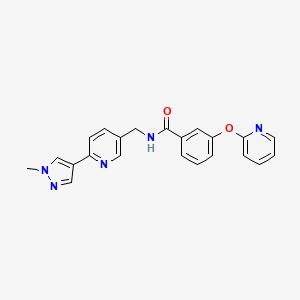

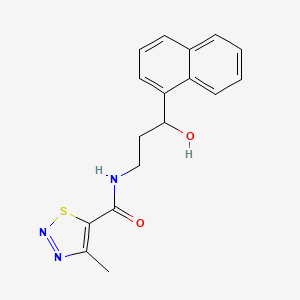

“(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide” is a compound that possesses imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds . It’s part of a series of novel derivatives synthesized for potential use as anticancer agents .

Synthesis Analysis

The compound was synthesized using Suzuki-Miyaura cross-coupling reactions . The best results were obtained from the substitution of two 1-cyclohexyl-1H-benzo[d]imidazole groups present at C-6 and C-8 positions of imidazo[1,2-a]pyrazine .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyano-bridged homometallic Cu I coordination polymer in which the Cu I atoms are linked by equally disordered CN groups .

Chemical Reactions Analysis

The compound has been tested in vitro for anticancer activities against NCI-60 cancer cell panels . It was found to be cytotoxic against 51 cell lines and cytostatic against 8 cell lines with a broad range of growth inhibitions .

Physical And Chemical Properties Analysis

The compound follows Lipinski’s rule of five, which suggests it is expected to be orally active . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Antitumor Applications

A study by Tomorowicz et al. (2020) focused on the synthesis of novel benzenesulfonamides and their antitumor evaluation. Compounds similar to (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines, with IC50 values ranging from 7 to 24 µM. QSAR studies and molecular docking were performed to predict the cytotoxic activity and possible binding modes within the MDM2 protein's active site (Tomorowicz et al., 2020).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including this compound, demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them promising for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Research by Hanumantappa et al. (2021) involved synthesizing 1-methyl-2,6-diphenylbenzoimidazole derivatives, which are structurally related to the compound of interest. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents (Hanumantappa et al., 2021).

Antioxidant Activities

A study by Alp et al. (2015) synthesized novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, closely related to the compound . These compounds were tested for in vitro antioxidant properties, showing significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity. This suggests potential applications in combating oxidative stress (Alp et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-4-14-27(15-5-2)31(29,30)18-12-10-17(11-13-18)22(28)19(16-24)23-25-20-8-6-7-9-21(20)26(23)3/h6-13,28H,4-5,14-15H2,1-3H3/b22-19- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOMMGIEYLXENA-QOCHGBHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2403092.png)

![Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2403095.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)

![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)

![N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2403102.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)